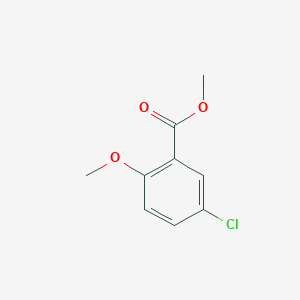

Methyl 5-chloro-2-methoxybenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-chloro-2-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-12-8-4-3-6(10)5-7(8)9(11)13-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPTHYBXMNNGQEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8057720 | |

| Record name | Methyl 5-chloro-o-anisate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8057720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33924-48-0 | |

| Record name | Benzoic acid, 5-chloro-2-methoxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33924-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-chloro-2-methoxybenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033924480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 5-chloro-o-anisate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8057720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5-chloro-2-methoxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.025 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 5-chloro-2-methoxybenzoate CAS 33924-48-0 properties

An In-depth Technical Guide to Methyl 5-chloro-2-methoxybenzoate (CAS 33924-48-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, identified by CAS Registry Number 33924-48-0, is a substituted aromatic ester with significant applications as a key intermediate in organic synthesis. Its structural features make it a valuable building block for more complex molecules in the pharmaceutical, agrochemical, and flavor and fragrance industries.[1] In the realm of drug discovery, it serves as a precursor for the synthesis of various biologically active compounds, including anti-inflammatory agents and ligands for G-protein coupled receptors such as the histamine (B1213489) H4 receptor.[1][2] This guide provides a comprehensive overview of its physicochemical properties, spectroscopic data, synthesis, and applications, intended for professionals engaged in chemical research and development.

Physicochemical and Spectroscopic Properties

The properties of this compound are summarized below. It is important to note a discrepancy in the reported physical state of this compound; while several sources cite a high melting point, indicating a solid at room temperature, major chemical suppliers also list it as a liquid.[3][4][5] This may be due to variations in purity or the existence of a stable supercooled liquid state.

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 33924-48-0 | [6] |

| Molecular Formula | C₉H₉ClO₃ | [2][6][7] |

| Molecular Weight | 200.62 g/mol | [2][6][8] |

| IUPAC Name | This compound | [8] |

| Synonyms | Methyl 5-Chloro-o-anisate, 5-Chloro-2-methoxybenzoic acid methyl ester, 4-Chloro-2-(methoxycarbonyl)anisole | [8][9] |

| Appearance | White to light yellow crystal powder OR Clear colorless to pale yellow liquid | [3][4][5] |

| Melting Point | 150-152 °C | [3][5] |

| Boiling Point | 235-240 °C (lit.) | |

| Density | 1.259 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.5466 (lit.) |

Spectroscopic Data

Detailed spectroscopic analyses are crucial for the structural confirmation and purity assessment of this compound. While spectral data is available from various sources, detailed peak lists are not consistently published.

| Spectroscopic Technique | Data Summary | Source(s) |

| ¹H NMR | Spectra available (e.g., 400 MHz in CDCl₃). Expected signals include aromatic protons (approx. 6.9-7.8 ppm) and two distinct methyl singlets for the ester and ether groups (approx. 3.8-3.9 ppm). | [7] |

| ¹³C NMR | Spectra available. Expected signals include aromatic carbons (approx. 112-158 ppm), a carbonyl carbon (approx. 165 ppm), and two methoxy (B1213986) carbons (approx. 52 and 56 ppm). | [8][10] |

| Mass Spectrometry (GC-MS) | Major m/z fragments observed: 169, 171 (M-OCH₃), 105, 111. | [8] |

| Infrared (IR) Spectroscopy | FTIR (Neat) and ATR-IR spectra are available. Expected characteristic peaks include C=O stretching (ester) around 1730 cm⁻¹, C-O stretching (ester and ether) around 1250 cm⁻¹, and aromatic C-H and C=C bands. | [8] |

| Raman Spectroscopy | Spectra available. | [10] |

Safety and Handling

This compound is classified as an irritant. Proper safety precautions are mandatory during handling.

| Hazard Class | GHS Statement |

| Skin Corrosion/Irritation | H315 : Causes skin irritation. |

| Serious Eye Damage/Irritation | H319 : Causes serious eye irritation. |

| Specific Target Organ Toxicity | H335 : May cause respiratory irritation. |

Recommended Handling Procedures:

-

Use only in a well-ventilated area, preferably within a fume hood.[11]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11]

-

Avoid breathing dust, fumes, or vapors.[11]

-

Store in a cool, dry, well-ventilated place in a tightly sealed container.[11]

Applications in Synthesis and Drug Discovery

The primary utility of this compound is as a versatile intermediate for constructing more complex molecules.

-

Pharmaceuticals: It is a documented reactant in the preparation of aryl-1,3,5-triazine derivatives, which have been investigated as potent and selective ligands for the histamine H4 receptor.[2] The H4 receptor is a target for treating inflammatory conditions such as asthma and allergic rhinitis, making this compound relevant to anti-inflammatory drug development programs.[12][13]

-

Agrochemicals: The compound is also utilized in the synthesis of novel pesticides and herbicides.[1]

-

Biochemical Research: In a specific biochemical context, this compound has been shown to inhibit copulatory behavior in the tick species Ixodes ricinus, suggesting potential applications in chemical ecology and pest control research.

Experimental Protocols

Synthesis of this compound

This protocol is based on the methylation of 5-chlorosalicylic acid.

Reaction: 5-chlorosalicylic acid + Dimethyl sulfate (B86663) --(K₂CO₃, Acetone)--> this compound

Materials:

-

5-chlorosalicylic acid

-

Anhydrous potassium carbonate (K₂CO₃)

-

Dimethyl sulfate ((CH₃)₂SO₄)

Procedure:

-

Combine 5-chlorosalicylic acid (1.0 eq), potassium carbonate (2.5 eq), and acetone in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Heat the mixture to reflux with vigorous stirring.

-

Slowly add dimethyl sulfate (2.5 eq) to the refluxing mixture.

-

Continue to heat at reflux for approximately 18 hours, monitoring the reaction by Thin Layer Chromatography (TLC) or HPLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter off the solid potassium salts and wash the solid cake with acetone.

-

Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by vacuum distillation to yield this compound.

Proposed Analytical Method: Reverse-Phase HPLC

No standardized HPLC method for this specific compound was found in the reviewed literature. However, a standard approach for purity analysis of benzoate (B1203000) esters can be adapted. The following provides a starting point for method development.

-

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of Acetonitrile (B52724) and Water (each with 0.1% formic acid or phosphoric acid).

-

Example Gradient: Start at 50% Acetonitrile, ramp to 95% Acetonitrile over 10 minutes, hold for 2 minutes, and return to initial conditions.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 254 nm or via a photodiode array (PDA) detector.[14]

-

Injection Volume: 5-10 µL.

-

Sample Preparation: Dissolve a known quantity of the compound in the mobile phase or acetonitrile to a concentration of approximately 1 mg/mL.

Visualized Workflows and Relationships

Synthesis Workflow

The following diagram illustrates the synthetic pathway from 5-chlorosalicylic acid to the target compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 33924-48-0 [chemicalbook.com]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. A10787.36 [thermofisher.com]

- 5. m.indiamart.com [m.indiamart.com]

- 6. This compound | CAS 33924-48-0 [matrix-fine-chemicals.com]

- 7. This compound(33924-48-0) 1H NMR spectrum [chemicalbook.com]

- 8. This compound | C9H9ClO3 | CID 118574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 5-chloro-2-methoxy-benzoic acid methyl ester | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 10. This compound(33924-48-0) 13C NMR spectrum [chemicalbook.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. Synthesis and QSAR of quinazoline sulfonamides as highly potent human histamine H4 receptor inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Histamine H4 receptor ligands: future applications and state of art - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. shimadzu.com [shimadzu.com]

Physical and chemical properties of Methyl 5-chloro-2-methoxybenzoate

Introduction

Methyl 5-chloro-2-methoxybenzoate is an aromatic organic compound that serves as a versatile building block and key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its structure, featuring a chlorinated and methoxylated benzene (B151609) ring with a methyl ester group, allows for diverse chemical modifications. This document provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis, and its known biological activities, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. Data has been compiled from various chemical suppliers and databases. It is noteworthy that the physical state is described inconsistently across sources, with some identifying it as a liquid and others as a solid powder.[1][2][3][4][5]

Table 1: Compound Identifiers

| Identifier | Value | Reference |

|---|---|---|

| CAS Number | 33924-48-0 | [1][6][7][8] |

| Molecular Formula | C₉H₉ClO₃ | [1][6][7] |

| Molecular Weight | 200.62 g/mol | [6][8][9] |

| IUPAC Name | This compound | [2][7][8] |

| Synonyms | Methyl 5-chloro-o-anisate, 5-Chloro-2-methoxybenzoic acid methyl ester, 4-Chloro-2-(methoxycarbonyl)anisole | [7][8][10] |

| InChI Key | HPTHYBXMNNGQEF-UHFFFAOYSA-N | [6][7][8][11] |

| SMILES | COC1=C(C=C(C=C1)Cl)C(=O)OC |[7][8] |

Table 2: Physical Properties

| Property | Value | Reference |

|---|---|---|

| Appearance | Clear colorless to pale yellow liquid OR White to light yellow crystal powder | [1][2][3][4] |

| Melting Point | 150-152 °C | [1][3][4][10] |

| Boiling Point | 235-240 °C (lit.) | [3][6][7][12] |

| Density | 1.259 g/mL at 25 °C (lit.) | [3][6][12] |

| Flash Point | >110 °C (>230 °F) | [7] |

| Refractive Index | n20/D 1.5466 (lit.) |[3][6][12] |

Table 3: Computed Chemical Properties

| Property | Value | Reference |

|---|---|---|

| XLogP3 | 3.4 | [8][11] |

| Topological Polar Surface Area | 35.5 Ų | [8][11] |

| Hydrogen Bond Donor Count | 0 | [8][11] |

| Hydrogen Bond Acceptor Count | 3 | [11] |

| Rotatable Bond Count | 3 |[11] |

Spectral Data

Detailed spectral information is available for this compound, which is crucial for its identification and characterization. Available data includes:

Experimental Protocols

This compound can be synthesized through various routes. Below are methodologies cited in the literature.

3.1 Synthesis from 5-chlorosalicylic acid [14]

This protocol involves a one-pot methylation of both the carboxylic acid and hydroxyl groups of 5-chlorosalicylic acid.

-

Materials:

-

5-chlorosalicylic acid (20.0 g, 0.116 mol)

-

Potassium carbonate (40.3 g, 0.290 mol)

-

Dimethyl sulfate (B86663) (36.5 g, 0.290 mol)

-

Acetone (300 mL)

-

-

Procedure:

-

A mixture of 5-chlorosalicylic acid, potassium carbonate, and dimethyl sulfate is prepared in acetone.

-

The mixture is heated at reflux for 18 hours.

-

Note: The source provides the reactants and conditions but does not detail the workup and purification steps.

-

3.2 Amidation Reaction with Phenethylamine (B48288) [15]

This protocol demonstrates the reactivity of the methyl ester group, converting it into an amide.

-

Materials:

-

This compound (200 g, 1 mole)

-

Phenethylamine (240 g, 2 moles)

-

-

Procedure:

-

A mixture of methyl-5-chloro-2-methoxybenzoate and phenethylamine is heated at 125 °C for 5 hours.

-

The resulting product, N-phenethyl-5-chloro-2-methoxybenzamide, is purified by distillation, yielding the amide with a boiling point of 200-220 °C at 0.1 mm Hg.

-

Reactivity and Biological Activity

This compound is primarily used as an intermediate in organic synthesis. Its reactivity is centered around the ester functionality, which can undergo hydrolysis or amidation, and the aromatic ring, which can be subject to further substitution reactions.

In terms of biological activity, one study has shown that this compound inhibits copulatory behavior in the male tick, Ixodes ricinus.[6]

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

-

H315: Causes skin irritation[8]

-

H319: Causes serious eye irritation[8]

-

H335: May cause respiratory irritation[8]

Standard personal protective equipment, including gloves and eyeshields, should be used when handling this compound.[6]

Visualizations

The following diagram illustrates the synthesis workflow for this compound starting from 5-chlorosalicylic acid, as described in the experimental protocol section.

Caption: Synthesis workflow from 5-chlorosalicylic acid.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound, 98% 500 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 3. echemi.com [echemi.com]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. indiamart.com [indiamart.com]

- 6. This compound 98 33924-48-0 [sigmaaldrich.com]

- 7. This compound, 98% | Fisher Scientific [fishersci.ca]

- 8. This compound | C9H9ClO3 | CID 118574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | CAS 33924-48-0 [matrix-fine-chemicals.com]

- 10. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 11. 5-chloro-2-methoxy-benzoic acid methyl ester | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 12. This compound | 33924-48-0 [chemicalbook.com]

- 13. This compound(33924-48-0) 1H NMR spectrum [chemicalbook.com]

- 14. prepchem.com [prepchem.com]

- 15. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide - Google Patents [patents.google.com]

Methyl 5-chloro-2-methoxybenzoate molecular weight and formula

An In-depth Technical Guide on Methyl 5-chloro-2-methoxybenzoate

This guide provides essential chemical data for this compound, a compound relevant to researchers, scientists, and professionals in drug development.

Core Chemical Properties

This compound is an aromatic compound with key applications in organic synthesis. A summary of its fundamental properties is presented below.

| Property | Value | Citations |

| Molecular Formula | C9H9ClO3 | [1][2][3][4] |

| Molecular Weight | 200.62 g/mol | [2][4][5] |

| CAS Number | 33924-48-0 | [1][2][5] |

| Appearance | Clear colorless to pale yellow liquid | [3] |

| Density | 1.259 g/mL at 25 °C | [5] |

| Boiling Point | 235-240 °C | [5] |

Structural and Logical Representation

The relationship between the compound's name, its elemental composition (molecular formula), and its calculated mass (molecular weight) is a foundational concept in chemistry. The following diagram illustrates this logical connection.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are typically found in peer-reviewed scientific literature and chemical databases. The synthesis generally involves the esterification of 5-chloro-2-methoxybenzoic acid. Characterization and purity assessment, as indicated by a 98% assay value in some commercial products, are commonly performed using techniques such as Gas Chromatography (GC).[3]

Gas Chromatography (GC) for Purity Assessment (General Protocol):

A general protocol for determining the purity of a compound like this compound using GC would involve the following steps. Please note that specific parameters would need to be optimized for the particular instrument and column used.

-

Instrument and Column: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column suitable for separating aromatic esters (e.g., a non-polar or medium-polarity column).

-

Sample Preparation: A dilute solution of the this compound sample is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Injection: A small, precise volume of the prepared sample is injected into the heated inlet of the gas chromatograph, where it is vaporized.

-

Separation: An inert carrier gas (e.g., helium or nitrogen) sweeps the vaporized sample onto the column. The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column.

-

Detection: As the separated components elute from the column, they are detected by the FID. The detector generates an electrical signal proportional to the amount of each component.

-

Data Analysis: The resulting chromatogram shows peaks corresponding to each component. The area of each peak is integrated, and the purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

References

- 1. This compound, 98% | Fisher Scientific [fishersci.ca]

- 2. This compound | CAS 33924-48-0 [matrix-fine-chemicals.com]

- 3. This compound, 98% 500 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. This compound | C9H9ClO3 | CID 118574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound 98 33924-48-0 [sigmaaldrich.com]

Spectral Analysis of Methyl 5-chloro-2-methoxybenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Methyl 5-chloro-2-methoxybenzoate (CAS No: 33924-48-0), a key intermediate in various synthetic applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Chemical Structure and Properties

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₉H₉ClO₃[2]

-

Appearance: Clear colorless to pale yellow liquid[3]

Spectral Data Summary

The following tables summarize the key spectral data obtained for this compound.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.75 (approx.) | d | 1H | Ar-H |

| 7.35 (approx.) | dd | 1H | Ar-H |

| 6.90 (approx.) | d | 1H | Ar-H |

| 3.88 (approx.) | s | 3H | -OCH₃ |

| 3.85 (approx.) | s | 3H | -COOCH₃ |

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 165.8 (approx.) | C=O (Ester) |

| 156.0 (approx.) | Ar-C-OCH₃ |

| 132.5 (approx.) | Ar-CH |

| 129.0 (approx.) | Ar-CH |

| 125.0 (approx.) | Ar-C-Cl |

| 121.0 (approx.) | Ar-C-COOCH₃ |

| 112.0 (approx.) | Ar-CH |

| 56.0 (approx.) | -OCH₃ |

| 52.0 (approx.) | -COOCH₃ |

Solvent: CDCl₃

Table 3: IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 2950-3000 (approx.) | Medium | C-H stretch (aromatic and aliphatic) |

| 1730 (approx.) | Strong | C=O stretch (ester) |

| 1590, 1480 (approx.) | Medium | C=C stretch (aromatic ring) |

| 1250 (approx.) | Strong | C-O stretch (ester and ether) |

| 1020 (approx.) | Strong | C-O stretch (ether) |

| 820 (approx.) | Strong | C-H bend (out-of-plane, aromatic) |

| 750 (approx.) | Medium | C-Cl stretch |

Technique: Attenuated Total Reflectance (ATR)

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 200/202 | Moderate | [M]⁺ (Molecular ion peak, with ³⁵Cl/³⁷Cl isotopes) |

| 169/171 | High | [M - OCH₃]⁺ |

| 141 | Moderate | [M - COOCH₃]⁺ |

| 111 | Low | [C₆H₄Cl]⁺ |

Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

Experimental Protocols

The following are detailed, representative methodologies for the acquisition of the spectral data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure of the molecule.

Instrumentation: A 400 MHz NMR spectrometer.

Procedure:

-

Sample Preparation: Approximately 10-20 mg of this compound was dissolved in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

-

¹H NMR Acquisition: The spectrometer was tuned and shimmed. A standard one-pulse sequence was used to acquire the ¹H NMR spectrum. Key parameters included a 30° pulse angle, a relaxation delay of 1 second, and an acquisition time of 4 seconds. 16 scans were co-added to improve the signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum was acquired using a standard pulse program. A 30° pulse angle, a relaxation delay of 2 seconds, and an acquisition time of 1 second were employed. Approximately 1024 scans were accumulated.

-

Data Processing: The raw data (Free Induction Decay - FID) was Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

Background Spectrum: A background spectrum of the clean, empty ATR crystal was recorded to account for atmospheric and instrumental contributions.

-

Sample Analysis: A small drop of neat this compound was placed directly onto the ATR crystal.

-

Data Acquisition: The spectrum was recorded over the range of 4000-400 cm⁻¹. 32 scans were co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

-

Data Processing: The resulting spectrum was baseline-corrected and the peaks were labeled.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

Procedure:

-

Sample Preparation: A dilute solution of this compound was prepared in dichloromethane (B109758) (1 mg/mL).

-

GC Separation: 1 µL of the sample was injected into the GC. A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) was used. The oven temperature was programmed to start at 50°C for 2 minutes, then ramped to 250°C at a rate of 10°C/min, and held for 5 minutes. Helium was used as the carrier gas at a constant flow rate of 1 mL/min.

-

MS Analysis: The eluent from the GC was directed into the MS. Electron Ionization (EI) was used with an ionization energy of 70 eV. The mass analyzer was set to scan over a mass-to-charge (m/z) range of 40-400 amu.

-

Data Analysis: The total ion chromatogram (TIC) was analyzed to identify the peak corresponding to this compound. The mass spectrum of this peak was then extracted and interpreted.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like this compound.

References

Technical Guide: Solubility of Methyl 5-chloro-2-methoxybenzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-chloro-2-methoxybenzoate is a chemical intermediate with applications in the pharmaceutical and agrochemical industries.[1] A thorough understanding of its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and quality control. This technical guide provides a summary of the available physicochemical properties of this compound, a qualitative discussion of its expected solubility based on its molecular structure, and a detailed experimental protocol for the quantitative determination of its solubility.

Physicochemical Properties

While specific quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly available literature, a summary of its key physicochemical properties is presented below. These properties can help in predicting its general solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₉H₉ClO₃ | [2][3][4] |

| Molecular Weight | 200.62 g/mol | [2][3][4] |

| Appearance | Colorless to pale yellow liquid or white to light yellow crystal powder | [1] |

| Melting Point | 150-152 °C (for crystalline solid) | [1] |

| Boiling Point | 235-240 °C (lit.) | [1] |

| Density | 1.259 g/mL at 25 °C (lit.) | [1] |

| Refractive Index | n20/D 1.5466 (lit.) | [1] |

| XLogP3 | 3.4 | [2] |

Qualitative Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like".[5] The molecular structure of this compound, which includes a polar ester group and a largely nonpolar aromatic ring with chloro and methoxy (B1213986) substituents, suggests a nuanced solubility profile.

-

Polar Solvents: The ester and methoxy groups can participate in dipole-dipole interactions and potentially form hydrogen bonds with protic solvents.[6][7][8] Therefore, some solubility in polar organic solvents like short-chain alcohols (e.g., ethanol, methanol) and ketones (e.g., acetone) is expected. However, the presence of the nonpolar benzene (B151609) ring and the chloro substituent will limit its solubility in highly polar solvents like water.

-

Nonpolar Solvents: The aromatic ring and the chloro group contribute to the nonpolar character of the molecule. This suggests good solubility in nonpolar solvents such as toluene, hexane, and diethyl ether, where dispersion forces are the primary intermolecular interactions.

-

Solvents of Intermediate Polarity: Solvents like dichloromethane (B109758) and ethyl acetate, which have both polar and nonpolar characteristics, are likely to be effective solvents for this compound.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent using the isothermal shake-flask method.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume of the selected organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient time to ensure equilibrium is reached (typically 24-72 hours). A preliminary study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed/cooled syringe to match the equilibration temperature.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed vial to remove any undissolved solid.

-

-

Quantification:

-

Accurately weigh the filtered solution.

-

Dilute a known volume of the clear, saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted solution using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound. A pre-established calibration curve is required for this step.

-

3. Data Analysis:

The solubility can be expressed in various units, such as g/100 mL or mol/L.

-

To calculate solubility in g/100 mL:

-

Solubility = (Concentration from analysis × Dilution factor × Volume of solvent) / 100

-

-

To calculate molar solubility (mol/L):

-

Molar Solubility = (Solubility in g/L) / Molecular Weight of this compound

-

Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

Conclusion

References

- 1. This compound | 33924-48-0 [chemicalbook.com]

- 2. This compound | C9H9ClO3 | CID 118574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. 5-chloro-2-methoxy-benzoic acid methyl ester | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. chem.ws [chem.ws]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

IUPAC name for C9H9ClO3

An In-Depth Technical Guide to 2-(4-chloro-2-methylphenoxy)acetic acid (MCPA)

Topic: IUPAC Name for C9H9ClO3 and In-depth Technical Analysis of 2-(4-chloro-2-methylphenoxy)acetic acid (MCPA)

Audience: Researchers, scientists, and drug development professionals.

Introduction

The chemical formula C9H9ClO3 encompasses several structural isomers. A prominent and widely studied isomer is 2-(4-chloro-2-methylphenoxy)acetic acid, commonly known as MCPA.[1] MCPA is a selective, systemic phenoxy herbicide developed in the 1940s.[1][2] It is extensively used in agriculture to control broadleaf weeds in cereal crops, grasslands, and turf due to its ability to mimic the plant growth hormone auxin.[1][3][4] This guide provides a comprehensive technical overview of MCPA, focusing on its chemical properties, mechanism of action, relevant experimental protocols, and key quantitative data.

Chemical and Physical Properties

The IUPAC name for this isomer is (4-chloro-2-methylphenoxy)acetic acid.[1] It belongs to the class of phenoxyacetic acid herbicides.[3]

Table 1: Physicochemical Properties of MCPA

| Property | Value | Reference(s) |

| IUPAC Name | (4-Chloro-2-methylphenoxy)acetic acid | [1] |

| Synonyms | MCPA, 2-Methyl-4-chlorophenoxyacetic acid | [1][2] |

| CAS Number | 94-74-6 | [1] |

| Molecular Formula | C9H9ClO3 | [1][2] |

| Molar Mass | 200.62 g/mol | [1][2] |

| Appearance | White to light brown solid | [1][2] |

| Melting Point | 114-118 °C | [1][2][5] |

| Water Solubility | 825 mg/L (23 °C); varies with form (amine salt: 866 g/L, ester: 5 mg/L) | [1][2][6] |

| Density | 1.18-1.21 g/cm³ | [1][2] |

| pKa | 3.07 | [4] |

| Log Kow (Octanol/Water Partition Coefficient) | 1.43–2.82 | [4] |

Mechanism of Action: Synthetic Auxin Activity

MCPA functions as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA).[1][7] This mimicry leads to uncontrolled and disorganized plant growth in susceptible broadleaf (dicotyledonous) plants, ultimately causing their death, while monocotyledonous plants like cereals are generally tolerant.[3][8]

The herbicidal action is initiated by the binding of MCPA to auxin receptors, primarily the F-box protein TIR1 (Transport Inhibitor Response 1) and its homologs.[9] This binding event triggers a signaling cascade that leads to the degradation of transcriptional repressors (Aux/IAA proteins). The removal of these repressors allows for the expression of auxin-responsive genes, which in turn leads to a variety of physiological disruptions.[9]

Key downstream effects include:

-

Uncontrolled Cell Division and Elongation: Leading to abnormal growth, such as stem twisting and leaf malformation.[4][8]

-

Ethylene (B1197577) Production: The overproduction of ethylene contributes to senescence and tissue damage.[7][10]

-

Abscisic Acid (ABA) Accumulation: Increased ABA levels are associated with growth inhibition and stress responses that contribute to plant death.[9]

Signaling Pathway Diagram

Caption: MCPA signaling pathway in susceptible plants.

Experimental Protocols

Synthesis of MCPA

A common method for the synthesis of MCPA is through the reaction of 2-methyl-4-chlorophenol with chloroacetic acid in the presence of a base.[1][2]

Protocol: Williamson Ether Synthesis of MCPA [2][11]

-

Preparation of the Phenoxide: Dissolve 2-methyl-4-chlorophenol in an aqueous solution of a strong base, such as sodium hydroxide, to form the corresponding sodium phenoxide.

-

Condensation Reaction: Slowly add chloroacetic acid to the phenoxide solution while heating the mixture under reflux. The reaction is typically maintained at a temperature of 90-100°C.[12]

-

Neutralization and Precipitation: After the reaction is complete, cool the mixture and acidify it with a strong acid, such as hydrochloric acid, to a pH below 7. This protonates the carboxylate group, causing the MCPA to precipitate out of the solution.[12]

-

Purification: The crude MCPA product is collected by filtration and can be further purified by recrystallization from a suitable solvent, such as hot water.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of MCPA.

Analytical Determination of MCPA Residues

The determination of MCPA residues in environmental and biological samples is crucial for monitoring and risk assessment. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are common analytical techniques.

Protocol: Determination of MCPA in Water by GC-MS [13][14]

-

Sample Preparation (Extraction): Acidify the water sample and perform a liquid-liquid extraction with a suitable organic solvent like dichloromethane.

-

Derivatization: Convert the carboxylic acid group of MCPA into a more volatile ester (e.g., a methyl ester using diazomethane (B1218177) or a pentafluorobenzyl ester) to improve its chromatographic properties.[14][15]

-

Cleanup: Pass the extract through a solid-phase extraction (SPE) cartridge (e.g., silica (B1680970) or Florisil®) to remove interfering substances.[14][15]

-

GC-MS Analysis: Inject the purified and derivatized sample into a gas chromatograph coupled with a mass spectrometer (GC-MS). Separation is typically achieved on a capillary column. The mass spectrometer is used for detection and quantification, providing high sensitivity and selectivity.[13][14]

Quantitative Data

Toxicity Data

MCPA exhibits moderate acute toxicity to mammals and is considered a severe eye irritant.[16]

Table 2: Acute Toxicity of MCPA

| Test Subject | Endpoint | Value | Reference(s) |

| Rat (oral) | LD50 | 765 mg/kg | [16] |

| Bobwhite Quail (oral) | LD50 | 377 mg/kg | [17] |

| Rainbow Trout (48h) | LC50 | 1.15 mg/L | [17] |

| Honey Bee (oral) | LD50 | 104 µ g/bee | [16][17] |

The Acceptable Daily Intake (ADI) for MCPA for humans is set at 0.01 mg/kg of body weight per day.[17]

Environmental Fate

MCPA is highly soluble in water and has a low affinity for soil, giving it the potential to leach into groundwater.[18][19] However, it is susceptible to microbial degradation in aerobic environments.[18][19]

Table 3: Environmental Fate of MCPA

| Parameter | Value | Conditions | Reference(s) |

| Soil Half-life | 6 - 50 days | Aerobic conditions | [20][21] |

| Photolytic Half-life | 20 - 24 days | Aqueous solution, sunlight | [6][20] |

| Organic Carbon Sorption Coefficient (Koc) | Low | Varies with soil type | [16] |

| Leaching Potential | High | Especially in low organic matter soils | [18][19] |

Conclusion

2-(4-chloro-2-methylphenoxy)acetic acid (MCPA) is a significant isomer of C9H9ClO3 with widespread application as a selective herbicide. Its mechanism of action as a synthetic auxin is well-characterized, involving the disruption of normal hormonal signaling pathways in susceptible plants. While effective for weed control, its environmental fate, particularly its mobility in soil and potential to contaminate water sources, requires careful management and monitoring. The provided protocols for its synthesis and analysis are fundamental for research and regulatory purposes in the fields of agricultural science, environmental chemistry, and toxicology.

References

- 1. MCPA - Wikipedia [en.wikipedia.org]

- 2. deq.mt.gov [deq.mt.gov]

- 3. How MCPA Enhances Weed Control in Modern Agriculture [jindunchemical.com]

- 4. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 5. chembk.com [chembk.com]

- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 7. Advanced Level | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 1 - Introduction - passel [passel2.unl.edu]

- 8. researchgate.net [researchgate.net]

- 9. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Auxin herbicides: current status of mechanism and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. PL211851B1 - Comprehensive process for the preparation of 4-chloro-2-methylphenoxyacetic acid - Google Patents [patents.google.com]

- 13. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 14. Gas Chromatographic/Mass Spectrometric Method for Analysis of Chlorophenoxy Acid Herbicides: MCPB and MCPA in Peas [jstage.jst.go.jp]

- 15. Analytical methods for the determination of urinary 2,4-dichlorophenoxyacetic acid and 2-methyl-4-chlorophenoxyacetic acid in occupationally exposed subjects and in the general population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]

- 17. genfarm.com.au [genfarm.com.au]

- 18. tandfonline.com [tandfonline.com]

- 19. sourcetotap.eu [sourcetotap.eu]

- 20. cdn.who.int [cdn.who.int]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Hydrolysis Kinetics of Methyl 5-chloro-2-methoxybenzoate

Introduction to Hydrolysis Kinetics

The hydrolysis of an ester is a chemical reaction in which the ester reacts with water to produce a carboxylic acid and an alcohol. The rate of this reaction is of significant interest in various scientific disciplines, including drug development, as it can influence the stability, bioavailability, and shelf-life of ester-containing compounds. The hydrolysis of Methyl 5-chloro-2-methoxybenzoate yields 5-chloro-2-methoxybenzoic acid and methanol.

The kinetics of ester hydrolysis can be influenced by several factors, including pH, temperature, and the presence of catalysts. The reaction can proceed through different mechanisms, primarily acid-catalyzed, neutral, and base-promoted hydrolysis.[1] Under constant pH conditions, the hydrolysis reaction can often be treated as a pseudo-first-order reaction.[1][2]

The overall rate of hydrolysis can be expressed by the following equation:

Rate = kh[Ester]

where kh is the pseudo-first-order rate constant. This constant is a composite of the rate constants for acid-catalyzed (kA), neutral (kN), and base-promoted (kB) hydrolysis:

kh = kA[H⁺] + kN + kB[OH⁻]

Understanding the contribution of each of these terms is crucial for predicting the stability of this compound under various conditions.

Experimental Protocols for Determining Hydrolysis Kinetics

The following protocols are adapted from established methods for studying the hydrolysis of various esters and can be applied to this compound.

-

Hydrochloric acid (HCl) solutions of known concentrations (for acid-catalyzed hydrolysis)

-

Sodium hydroxide (B78521) (NaOH) solutions of known concentrations (for base-promoted hydrolysis)

-

Buffer solutions of various pH values

-

Deionized water

-

Organic solvent (e.g., methanol, acetonitrile, if needed to dissolve the ester)

-

Quenching solution (e.g., dilute acid for base-promoted reactions)

-

Standard analytical reagents for titration or chromatography

This protocol is based on the general procedure for the acid hydrolysis of esters like ethyl acetate.[5][6]

-

Reaction Setup:

-

Prepare a solution of this compound of a known concentration in a suitable solvent. If the compound is not readily soluble in water, a co-solvent may be used, though its effect on the reaction rate should be considered.

-

Prepare a solution of hydrochloric acid of a known concentration (e.g., 0.5 N).[5]

-

In a temperature-controlled water bath, allow the ester solution and the acid solution to reach the desired reaction temperature.[7]

-

-

Initiation of Reaction:

-

Monitoring the Reaction:

-

At regular time intervals, withdraw an aliquot of the reaction mixture.[5][6]

-

Immediately quench the reaction by adding the aliquot to a flask containing ice-cold water to slow down the hydrolysis.[7]

-

Determine the concentration of the product, 5-chloro-2-methoxybenzoic acid, or the remaining ester. This can be achieved by:

-

Titration: Titrate the quenched solution with a standardized solution of NaOH using a suitable indicator (e.g., phenolphthalein) to determine the amount of carboxylic acid formed.[5][6]

-

Spectrophotometry: If the product or reactant has a distinct UV-Vis absorption spectrum, the change in absorbance over time can be monitored.

-

Chromatography (HPLC, GC): Separate and quantify the ester and its hydrolysis products at different time points. For GC analysis, derivatization to form more volatile compounds may be necessary.[8][9]

-

-

-

Data Analysis:

-

The pseudo-first-order rate constant (k

obs) can be determined by plotting the natural logarithm of the concentration of the ester versus time. The slope of the resulting line will be -kobs.

-

This protocol is adapted from methods used for the alkaline hydrolysis of various organic esters.[2]

-

Reaction Setup:

-

Prepare a dilute aqueous solution of this compound.

-

Prepare a solution of sodium hydroxide with a concentration in large excess of the ester concentration to ensure pseudo-first-order kinetics.[2]

-

Place the solutions in a temperature-controlled environment.

-

-

Initiation of Reaction:

-

Mix the ester and NaOH solutions and start the timer.

-

-

Monitoring the Reaction:

-

Data Analysis:

-

Calculate the pseudo-first-order rate constant (k

obs) from the plot of ln([Ester]) versus time. -

The second-order rate constant (k

B) can be determined by dividing kobsby the concentration of the hydroxide ion.

-

Data Presentation

Quantitative data from hydrolysis studies should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Hypothetical Rate Constants for the Hydrolysis of this compound at 25°C

| pH | [OH⁻] (M) | [H⁺] (M) | k | k |

| 2.0 | 1.0 x 10⁻¹² | 1.0 x 10⁻² | Data to be filled | Data to be filled |

| 4.0 | 1.0 x 10⁻¹⁰ | 1.0 x 10⁻⁴ | Data to be filled | Data to be filled |

| 7.0 | 1.0 x 10⁻⁷ | 1.0 x 10⁻⁷ | Data to be filled | Data to be filled |

| 9.0 | 1.0 x 10⁻⁵ | 1.0 x 10⁻⁹ | Data to be filled | Data to be filled |

| 11.0 | 1.0 x 10⁻³ | 1.0 x 10⁻¹¹ | Data to be filled | Data to be filled |

Table 2: Hypothetical Thermodynamic Parameters for the Hydrolysis of this compound

| Condition | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) |

| Acid-Catalyzed (pH 2) | Data to be filled | Data to be filled | Data to be filled |

| Neutral (pH 7) | Data to be filled | Data to be filled | Data to be filled |

| Base-Promoted (pH 11) | Data to be filled | Data to be filled | Data to be filled |

Visualizations

Caption: Hydrolysis of this compound.

Caption: Experimental workflow for hydrolysis kinetics.

Caption: Typical pH-rate profile for ester hydrolysis.

Conclusion

This guide provides a foundational framework for the systematic investigation of the hydrolysis kinetics of this compound. By employing the detailed experimental protocols and data analysis strategies outlined, researchers can effectively characterize the stability of this compound under various conditions. The insights gained from such studies are invaluable for applications in drug development and other scientific fields where the hydrolytic degradation of esters is a critical consideration. While direct kinetic data for the target molecule is sparse, the principles governing the hydrolysis of structurally related esters provide a strong basis for designing and interpreting these essential experiments.

References

- 1. web.viu.ca [web.viu.ca]

- 2. chemrxiv.org [chemrxiv.org]

- 3. This compound, 98% | Fisher Scientific [fishersci.ca]

- 4. This compound | 33924-48-0 [chemicalbook.com]

- 5. nitt.edu [nitt.edu]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. US5508455A - Hydrolysis of methyl esters for production of fatty acids - Google Patents [patents.google.com]

- 9. Fatty acid analysis using methyl esters [stenutz.eu]

An In-depth Technical Guide to the Thermal Stability and Decomposition of Methyl 5-chloro-2-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of Methyl 5-chloro-2-methoxybenzoate. This document collates available data, outlines relevant experimental protocols, and presents plausible decomposition pathways to assist researchers and professionals in handling and developing processes involving this compound.

Core Properties of this compound

A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for understanding its behavior under various conditions.

| Property | Value | Reference |

| Molecular Formula | C₉H₉ClO₃ | [1] |

| Molecular Weight | 200.62 g/mol | [1] |

| Appearance | White to light yellow crystal powder | |

| Melting Point | 150-152 °C | |

| Boiling Point | 235-240 °C | |

| Density | 1.259 g/mL at 25 °C |

Thermal Stability and Decomposition Products

Identified Decomposition Products

Upon thermal decomposition, this compound is expected to break down into smaller, more volatile compounds. The primary hazardous substances released are:

-

Carbon monoxide (CO)

-

Carbon dioxide (CO₂)

-

Hydrogen chloride (HCl) gas

The presence of these products indicates the fragmentation of the aromatic ring and the loss of the ester and methoxy (B1213986) functional groups.

Plausible Thermal Decomposition Pathway

Based on the general principles of thermal decomposition of aromatic esters, a plausible pathway for the decomposition of this compound can be proposed. The decomposition likely initiates with the cleavage of the ester and methoxy groups, followed by the breakdown of the aromatic ring at higher temperatures.

This proposed pathway suggests initial breakdown into carboxylic acid and smaller hydrocarbons, followed by decarboxylation and eventual fragmentation of the aromatic ring to yield the final gaseous products.

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and decomposition profile of this compound, a series of standard analytical techniques should be employed. The following sections detail generalized experimental protocols for these analyses.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify mass loss as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in an inert sample pan (e.g., alumina (B75360) or platinum).

-

Atmosphere: The analysis is typically run under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Temperature Program: The sample is heated at a constant rate, for example, 10 °C/min, from ambient temperature to a final temperature where complete decomposition is expected (e.g., 600-800 °C).

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset), the temperature of maximum decomposition rate (Tmax), and the residual mass.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, heat of fusion, and to detect any other thermal events such as phase transitions or exothermic decomposition.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.

-

Atmosphere: The analysis is conducted under an inert atmosphere (e.g., nitrogen) with a constant purge rate.

-

Temperature Program: The sample and reference are subjected to a controlled temperature program, for instance, heating at a constant rate of 10 °C/min.

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition). The peak area of the melting endotherm can be used to calculate the enthalpy of fusion.

Gas Chromatography-Mass Spectrometry (GC-MS) for Decomposition Product Identification

Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of this compound.

Methodology:

-

Decomposition Setup: A sample of the compound is heated in a controlled manner in a pyrolysis unit connected to a GC-MS system. Alternatively, the headspace above a heated sample can be sampled.

-

GC Separation: The evolved gases are injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column) to separate the individual components of the mixture. The oven temperature is programmed to ramp up to ensure the elution of all components.

-

MS Detection and Identification: As the separated components elute from the GC column, they enter a mass spectrometer. The mass spectrometer ionizes the molecules and separates the ions based on their mass-to-charge ratio, producing a mass spectrum for each component.

-

Data Analysis: The obtained mass spectra are compared against a spectral library (e.g., NIST/Wiley) to identify the chemical structure of the decomposition products.

Workflow for Thermal Stability Assessment

The systematic evaluation of the thermal stability of a compound like this compound follows a logical progression of experiments. The following diagram illustrates a typical workflow.

This guide provides a foundational understanding of the thermal stability and decomposition of this compound. For specific applications, it is imperative to conduct detailed experimental analyses as outlined to ensure safe handling and process optimization.

References

An In-depth Technical Guide to the Safe Handling of Methyl 5-chloro-2-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Methyl 5-chloro-2-methoxybenzoate (CAS No. 33924-48-0), a versatile intermediate in the pharmaceutical and agrochemical industries. Adherence to these protocols is critical to ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated hazard statements.

Table 1: GHS Hazard Classification

| Hazard Class | Category |

| Skin Corrosion/Irritation | 2 |

| Serious Eye Damage/Eye Irritation | 2A |

| Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation | 3 |

Source: PubChem.[1]

Table 2: Hazard Statements and Precautionary Statements

| Code | Statement |

| H315 | Causes skin irritation.[1] |

| H319 | Causes serious eye irritation.[1] |

| H335 | May cause respiratory irritation.[1] |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[1][2][3] |

| P264 | Wash skin thoroughly after handling.[1][2] |

| P271 | Use only outdoors or in a well-ventilated area.[1][2][3] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][2][3][4] |

| P302+P352 | IF ON SKIN: Wash with plenty of water.[1][2][3] |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][2][3][4] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][4] |

| P319 | Get medical help if you feel unwell.[2][3] |

| P332+P317 | If skin irritation occurs: Get medical help.[2][3] |

| P362+P364 | Take off contaminated clothing and wash it before reuse.[1][2][3] |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[1][2][3][5] |

| P405 | Store locked up.[1][2][3][4][5] |

| P501 | Dispose of contents/container in accordance with local regulations.[1][2][3][5] |

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for safe handling and storage.

Table 3: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C9H9ClO3[2][6] |

| Molecular Weight | 200.62 g/mol [1][6][7] |

| CAS Number | 33924-48-0[2][6] |

| EC Number | 251-743-4[2] |

| Boiling Point | 235-240 °C (lit.)[8] |

| Density | 1.259 g/mL at 25 °C (lit.)[8] |

| Refractive Index | n20/D 1.5466 (lit.)[8] |

| Flash Point | Not applicable |

Experimental Protocols

Detailed experimental methodologies for determining the toxicological and physical properties listed in this guide are not publicly available in the cited safety data sheets. This information is typically generated by chemical manufacturers and regulatory agencies and is often proprietary. The provided data is based on standardized testing protocols required by global regulations such as the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and risk.

Engineering Controls

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[9]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.[10]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[10]

-

Keep away from incompatible materials such as strong oxidizing agents.

Storage

Emergency Procedures

A clear and well-rehearsed emergency plan is critical.

First Aid Measures

Table 4: First Aid Measures

| Exposure Route | First Aid Instructions |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2][3][4] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation persists, seek medical attention.[2][3][4][10] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][3][4][10] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][3][4] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

-

Specific Hazards: Hazardous combustion products may include carbon oxides and hydrogen chloride gas.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][9]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment. Avoid breathing dust or vapors.[2]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[10]

-

Methods for Cleaning Up: Absorb the spill with an inert material (e.g., sand, earth) and place it in a suitable container for disposal.[10]

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial assessment to disposal.

Caption: Logical workflow for the safe handling of this compound.

References

- 1. This compound | C9H9ClO3 | CID 118574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. This compound | CAS 33924-48-0 [matrix-fine-chemicals.com]

- 7. 5-chloro-2-methoxy-benzoic acid methyl ester | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. This compound | 33924-48-0 [chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. spectrumchemical.com [spectrumchemical.com]

In-depth Technical Guide on the Biochemical Actions of Methyl 5-chloro-2-methoxybenzoate

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: The following guide is based on publicly available scientific and technical information. Methyl 5-chloro-2-methoxybenzoate is intended for research and development purposes only and is not for medicinal, household, or other uses.

Executive Summary

This compound is a chlorinated aromatic ester with the chemical formula C₉H₉ClO₃. Primarily, it serves as a versatile intermediate in the synthesis of more complex molecules within the pharmaceutical and agrochemical industries. While its direct, intrinsic biochemical actions are not extensively documented in publicly accessible literature, one specific biological effect has been noted: the inhibition of copulatory behavior in the male tick, Ixodes ricinus. This guide will synthesize the available information on this compound, focusing on its known biological interaction and its more prominent role as a synthetic building block for bioactive compounds. Due to the limited data on its direct biochemical mechanisms, this document will also discuss the biological activities of closely related derivatives to provide a broader context for its potential applications in research and development.

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its handling, application in synthesis, and interpretation of any biological studies.

| Property | Value | References |

| CAS Number | 33924-48-0 | [1][2][3] |

| Molecular Formula | C₉H₉ClO₃ | [2][3] |

| Molecular Weight | 200.62 g/mol | [2][3] |

| IUPAC Name | This compound | [1][4] |

| Synonyms | Methyl 5-chloro-o-anisate, 5-Chloro-2-methoxybenzoic acid methyl ester, 4-Chloro-2-(methoxycarbonyl)anisole | [4] |

| Boiling Point | 235-240 °C | |

| Density | 1.259 g/mL at 25 °C | |

| Appearance | Clear colorless to pale yellow liquid |

Synthesis and Chemical Reactivity

This compound is typically synthesized from 5-chlorosalicylic acid. A common laboratory-scale synthesis involves the methylation of 5-chlorosalicylic acid using a methylating agent like dimethyl sulfate (B86663) in the presence of a base such as potassium carbonate.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on common organic synthesis techniques.

-

Reaction Setup: To a solution of 5-chlorosalicylic acid in a suitable solvent (e.g., acetone), add an excess of a base (e.g., potassium carbonate).

-

Methylation: While stirring the mixture, slowly add a methylating agent (e.g., dimethyl sulfate).

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by techniques like TLC).

-

Workup: After cooling, the inorganic salts are filtered off. The solvent is removed from the filtrate under reduced pressure.

-

Purification: The crude product can be purified by distillation under reduced pressure to yield pure this compound.

The logical workflow for this synthesis is depicted in the following diagram:

Biochemical Actions

The primary and only specifically documented biochemical action of this compound is its effect on the reproductive behavior of Ixodes ricinus.

Inhibition of Copulatory Behavior in Ixodes ricinus

A product listing from a chemical supplier notes that this compound inhibits copulatory behavior in the male tick Ixodes ricinus. Unfortunately, the original scientific publication detailing this discovery, including the experimental setup, dosage, and quantitative outcomes, is not readily accessible in the public domain.

Hypothesized Mechanism of Action (Speculative)

Without the primary research, any proposed mechanism is purely speculative. The compound could act as a chemosensory repellent or disruptor, interfering with the perception of female-produced pheromones by the male tick. Alternatively, it could have a more direct physiological effect on the male tick's nervous or reproductive system upon contact.

The logical relationship for this observed biological effect can be visualized as follows:

Role as a Synthetic Intermediate

The predominant application of this compound is as a precursor for the synthesis of more complex, biologically active molecules.[5]

Pharmaceutical Applications

This compound is a key building block in the development of various pharmaceuticals, particularly anti-inflammatory and analgesic drugs.[5] For instance, the related compound, Methyl 4-acetamido-5-chloro-2-methoxybenzoate, is a known intermediate in the synthesis of Metoclopramide, a dopamine (B1211576) D2 receptor antagonist used as an antiemetic.[6][7] While not a direct action of the title compound, this highlights the importance of the 5-chloro-2-methoxybenzoate scaffold in medicinal chemistry.

Agrochemical Applications

In the agrochemical sector, this compound is utilized in the formulation of herbicides and fungicides.[5] Its structure can be modified to create active ingredients that target specific biological pathways in weeds or fungi, contributing to crop protection.

Future Research Directions

The limited publicly available data on the direct biochemical actions of this compound presents several opportunities for future research:

-

Elucidation of the Tick Repellent Mechanism: A thorough investigation into the inhibitory effect on Ixodes ricinus copulatory behavior is warranted. This would involve identifying the original study or conducting new research to determine the mechanism of action, effective concentrations, and potential for use as a novel acaricide or tick repellent.

-

Broader Biochemical Screening: The compound could be subjected to a broad panel of in vitro biochemical and cellular assays to identify any previously unknown biological activities. Given that its derivatives have shown activity as anti-inflammatory and analgesic agents, screening for targets in these pathways would be a logical starting point.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of a library of analogs of this compound could help to identify the key structural features required for any observed biological activity and to optimize potency and selectivity.

Conclusion

This compound is a chemical compound with a well-established role as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. Its own direct biochemical actions are not well-characterized, with the only specific mention in the available literature being the inhibition of copulatory behavior in the male tick Ixodes ricinus. Further research is needed to validate and explore this finding and to screen for other potential biological activities. The established utility of its chemical scaffold in generating bioactive molecules underscores its importance for professionals in drug discovery and development.

References

- 1. This compound | CAS 33924-48-0 [matrix-fine-chemicals.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. 5-chloro-2-methoxy-benzoic acid methyl ester | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. chemimpex.com [chemimpex.com]

- 6. nbinno.com [nbinno.com]

- 7. innospk.com [innospk.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Methyl 5-chloro-2-methoxybenzoate from 5-chlorosalicylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of Methyl 5-chloro-2-methoxybenzoate, a key intermediate in the preparation of various pharmaceutical compounds. The synthesis route described herein starts from the readily available 5-chlorosalicylic acid. The primary method involves a one-pot reaction that achieves both O-methylation of the phenolic hydroxyl group and esterification of the carboxylic acid function using dimethyl sulfate (B86663) as the methylating agent in the presence of a base. This process is efficient and has been reported to produce high yields. These notes are intended to guide researchers in the successful synthesis and purification of the target compound.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the development of new therapeutic agents. Its structure is a feature in a variety of biologically active molecules. The synthesis from 5-chlorosalicylic acid is a common and practical approach. This process involves the simultaneous methylation of the hydroxyl and carboxyl groups. Dimethyl sulfate is a powerful and cost-effective methylating agent for this transformation, typically carried out in the presence of a weak base such as potassium carbonate to facilitate the reaction.[1][2][3]

Data Presentation

The following table summarizes the quantitative data from various reported synthesis procedures for this compound from 5-chlorosalicylic acid.

| Parameter | Value | Reference |

| Starting Material | 5-chlorosalicylic acid | [1][2] |

| Methylating Agent | Dimethyl sulfate | [1][2] |

| Base | Potassium carbonate | [1][2] |

| Solvent | Acetone (B3395972) | [1][2] |

| Reaction Time | 4 - 18 hours | [1][2] |

| Reaction Temperature | Reflux | [1][2] |

| Yield | 66% - 95% | [2] |

| Boiling Point | 135-138 °C at 12 mmHg, 105-110 °C at 0.1 mmHg | [2] |

| Melting Point | 150-152 °C | [4] |

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocols

This section details the experimental procedure for the synthesis of this compound.

Protocol 1: Synthesis of this compound

This protocol is based on established literature procedures.[1][2]

Materials:

-

5-chlorosalicylic acid

-

Anhydrous potassium carbonate

-

Dimethyl sulfate

-

Acetone

-

Standard laboratory glassware for reflux, filtration, and distillation.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5-chlorosalicylic acid (e.g., 100 g) and anhydrous potassium carbonate (e.g., 315 g) in acetone (e.g., 1 L).

-

Initial Reflux: Stir the mixture and heat it to reflux for approximately 20 minutes.

-

Addition of Methylating Agent: Slowly add dimethyl sulfate (e.g., 215 g) to the refluxing mixture.

-

Reaction: Continue to stir and heat the reaction mixture under reflux for 4 hours.

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter off the solid inorganic salts.

-

Remove the acetone from the filtrate under reduced pressure.

-

-

Purification:

Safety Precautions:

-

Dimethyl sulfate is highly toxic and a suspected carcinogen.[3] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn.

-

Acetone is a flammable solvent. Ensure that the heating source is appropriate and that there are no open flames in the vicinity.

-

The reaction should be carried out under anhydrous conditions to favor the desired methylation.[2]

References

Application Notes and Protocols for the Methylation of 5-Chlorosalicylic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of methyl 5-chlorosalicylate through the methylation of 5-chlorosalicylic acid. Two effective methods are presented: a classical Fischer-Speier esterification and a regioselective methylation using dimethyl sulfate (B86663). These protocols are designed to be clear, concise, and reproducible for researchers in organic synthesis and drug development.

Introduction

Methyl 5-chlorosalicylate is a valuable intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals. The methylation of the carboxylic acid group of 5-chlorosalicylic acid is a fundamental transformation to achieve this key building block. This application note details two reliable methods for this conversion, outlining the necessary reagents, conditions, and work-up procedures.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the methylation of salicylic (B10762653) acid, which can be considered analogous to the methylation of 5-chlorosalicylic acid, particularly for the dimethyl sulfate method.